4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This particular compound features a benzaldehyde moiety attached to a phenyl-substituted oxadiazole ring, making it of interest in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The compound can be synthesized through various chemical reactions involving phenyl-substituted oxadiazoles and benzaldehyde derivatives. Research has shown that derivatives of 1,3,4-oxadiazoles can be synthesized from semicarbazides and aldehydes in the presence of suitable catalysts, such as sodium acetate and bromine .
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is classified as an organic compound within the categories of heterocycles and aldehydes. Its structure includes both aromatic and heterocyclic components, which contribute to its potential reactivity and biological activity.
The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves a multi-step process:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (commonly ethanol or DMF), and the stoichiometry of reactants to optimize yields and purity. Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are utilized to confirm the structure of the synthesized compound .
The molecular formula for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is . The compound features:
The molecular weight is approximately 241.26 g/mol. Structural analysis through spectral data reveals characteristic peaks corresponding to functional groups present in the molecule:
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can participate in various chemical reactions:
The reactivity is influenced by substituents on the phenyl rings which can either enhance or diminish electron density at reactive sites.
The mechanism of action for compounds like 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde often involves:
Studies indicate that modifications on the oxadiazole ring can significantly affect its biological activity due to changes in lipophilicity and electronic properties .
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically exhibits:
Chemical properties include:
Spectroscopic analyses reveal characteristic absorption bands that confirm functional groups within the molecule:
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde has applications across various scientific domains:
Research continues into optimizing its synthesis and exploring new applications based on its chemical reactivity and biological activity .
The 1,3,4-oxadiazole ring—a five-membered heterocycle featuring one oxygen and two nitrogen atoms—has evolved into a privileged scaffold in medicinal chemistry since its first synthesis in 1965 [6]. Its aromaticity, metabolic stability, and capacity for hydrogen bonding underpin diverse bioactivities. By 2024, over 59% of FDA-approved drugs contained nitrogen-based heterocycles, with 1,3,4-oxadiazoles prominently represented in antimicrobial, anticancer, and antiviral agents [2]. Key milestones include:
Table 1: Bioactive 1,3,4-Oxadiazole Derivatives and Their Therapeutic Applications
| Compound | Biological Activity | Key Target/Mechanism | Reference |
|---|---|---|---|
| 7i | Sedative, Anticonvulsant | GABAA receptor agonist | [1] |
| Furamizole | Antibacterial (Gram-positive) | Cell wall synthesis disruption | [7] |
| 7d | Anticancer (HeLa/MCF-7) | Tubulin/Kinase inhibition | [4] |
| Fa/Fb | Antitubercular (MIC 3.125 µg/mL) | Enoyl-ACP reductase inhibition | [5] |
| 16d | SARS-CoV-2 Mpro inhibitor (IC50 5.27 µM) | Viral protease inhibition | [9] |
The scaffold’s versatility stems from its π-deficient nature, which enhances electron transport in biological systems, and its synthetic flexibility, allowing substitutions at C-2 and C-5 positions to fine-tune pharmacodynamics [6] [7].
Conjugating benzaldehyde to the 1,3,4-oxadiazole ring at the C-2 position generates hybrid molecules with synergistic pharmacological profiles. This strategy leverages three key advantages:
Table 2: Predicted Molecular Interactions of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
| Target Protein | Interaction Type | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|---|
| SARS-CoV-2 Mpro | Covalent (thiohemiacetal) | –8.2 to –9.0* | Cys145, His41, Gln192 |
| Mtb Enoyl-ACP Reductase | Hydrogen bonding | –7.5* | Tyr158, NAD+ |
| GABAA Receptor | Hydrophobic stacking | –6.8* | α1-His102, γ2-Phe77 |
*Estimated values based on analogous oxadiazole aldehydes [5] [9]
Synergistic Pharmacophores: The oxadiazole ring provides a rigid, planar core that positions the benzaldehyde moiety for optimal target engagement. In antitubercular agents, oxadiazole–benzaldehyde hybrids (e.g., Fb) inhibit enoyl-ACP reductase (InhA) by occupying both the substrate and NAD+ binding sites, achieving MIC values as low as 3.125 µg/mL [5]. The benzaldehyde’s electron-withdrawing nature also modulates the oxadiazole’s π-acidity, enhancing DNA intercalation in anticancer designs [4].
Synthetic Accessibility: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS: 65145-97-3) is synthesized via a three-step sequence:
Table 3: Physicochemical Profile of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
| Property | Value | Significance |
|---|---|---|
| CAS Number | 65145-97-3 | Unique compound identifier |
| Molecular Formula | C15H10N2O2 | Confirms aromatic/aldehyde moieties |
| Molecular Weight | 250.25 g/mol | Optimal for membrane permeability |
| SMILES | O=CC1=CC=C(C2=NN=C(C3=CC=CC=C3)O2)C=C1 | Encodes 2D structure |
| Synthetic Yield | 65–89% (reported for analogues) | High feasibility for scale-up |
Core Insight: The fusion of benzaldehyde’s electrophilic reactivity with the oxadiazole’s directional rigidity creates a “targeted warhead” scaffold, enabling precise engagement with diverse biological targets—from viral proteases to neuronal receptors [5] [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: